![molecular formula C14H22O8 B14655556 Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol CAS No. 52251-27-1](/img/structure/B14655556.png)
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is an organic compound that combines the properties of acetic acid and a substituted phenylmethanol. This compound is characterized by the presence of hydroxymethyl and dimethoxy groups attached to a phenyl ring, which is further connected to a methanol moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol typically involves the reaction of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the aldehyde to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes to enhance yield and purity. One common method is the catalytic hydrogenation of 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form various alcohol derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
Oxidation: 4-(carboxymethyl)-2,5-dimethoxybenzoic acid.
Reduction: 4-(hydroxymethyl)-2,5-dimethoxyphenylmethanol derivatives.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is studied for its potential pharmacological properties. It has been investigated for its antioxidant and antimicrobial activities.
Medicine
The compound’s potential therapeutic effects are being explored in medicine. It is being studied for its ability to modulate biological pathways and its potential use in drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol involves its interaction with various molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The compound may also modulate enzymatic pathways by acting as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(hydroxymethyl)-2,5-dimethoxybenzaldehyde
- 4-(hydroxymethyl)-2,5-dimethoxybenzoic acid
- 2,5-dimethoxyphenylmethanol
Uniqueness
Acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxymethyl and methoxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
52251-27-1 |
|---|---|
Molekularformel |
C14H22O8 |
Molekulargewicht |
318.32 g/mol |
IUPAC-Name |
acetic acid;[4-(hydroxymethyl)-2,5-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C10H14O4.2C2H4O2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11;2*1-2(3)4/h3-4,11-12H,5-6H2,1-2H3;2*1H3,(H,3,4) |
InChI-Schlüssel |
WIENDZOTEYBIME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.COC1=CC(=C(C=C1CO)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl (2E)-2-[(3,4-dimethoxyphenyl)methylidene]butanedioate](/img/structure/B14655473.png)
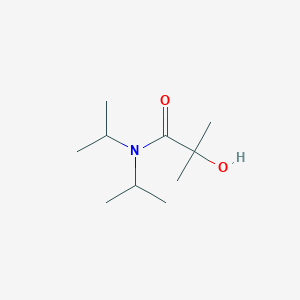
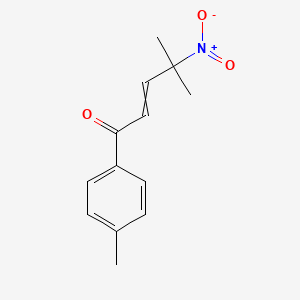


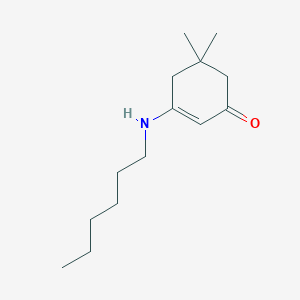
![3,4a,5-Trimethyl-4,4a,5,6,7,8-hexahydronaphtho[2,3-b]furan-4-ol](/img/structure/B14655506.png)
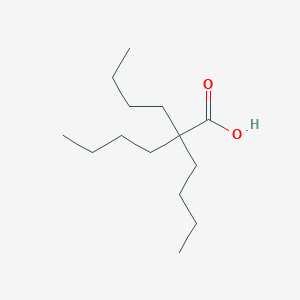
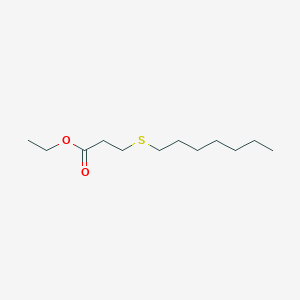

![Diethyl {1-[(diethoxyphosphanyl)oxy]ethenyl}phosphonate](/img/structure/B14655537.png)
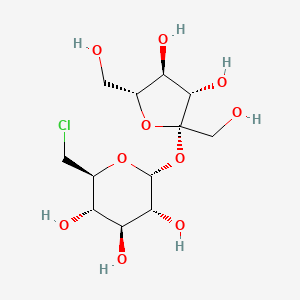
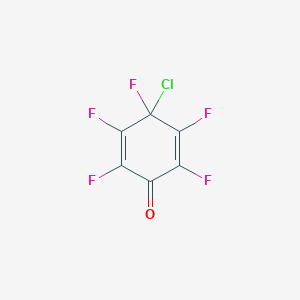
![[2-Nitro-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14655553.png)
